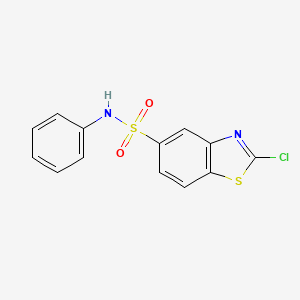![molecular formula C17H11Cl2NO B14502815 (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 63477-90-7](/img/structure/B14502815.png)
(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic compound that features a combination of chlorinated phenyl and pyrrole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloro-2-(1H-pyrrol-1-yl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(2-Chlorophenyl)phenyl-methanone: A related compound with similar structural features but lacking the pyrrole group.
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone: Another similar compound with a different substitution pattern on the pyrrole ring.
Uniqueness: (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone stands out due to its unique combination of chlorinated phenyl and pyrrole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
63477-90-7 |
|---|---|
Fórmula molecular |
C17H11Cl2NO |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-(5-chloro-2-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-7-8-16(20-9-3-4-10-20)14(11-12)17(21)13-5-1-2-6-15(13)19/h1-11H |
Clave InChI |
MDWOMGUWNRQAQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


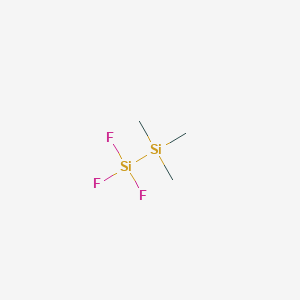
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
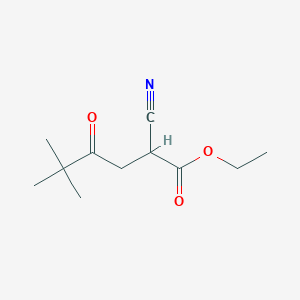
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

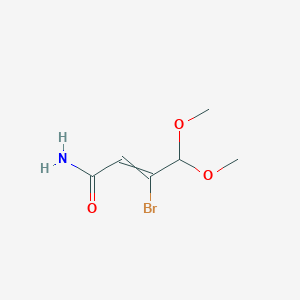
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

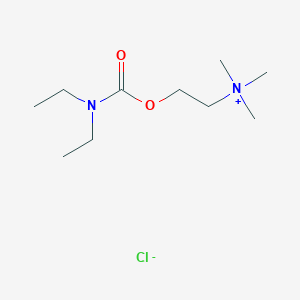
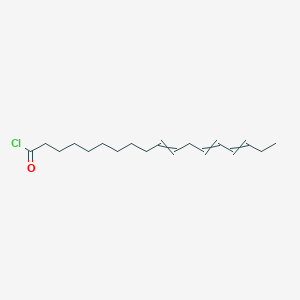
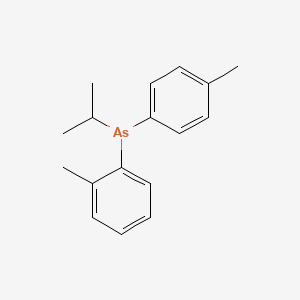
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
